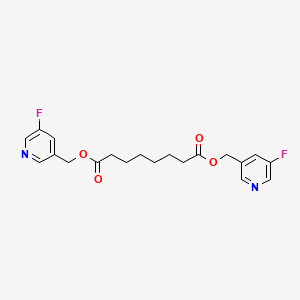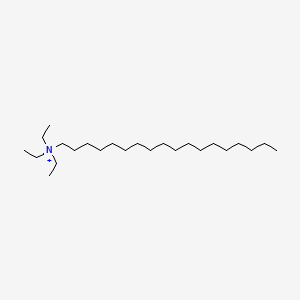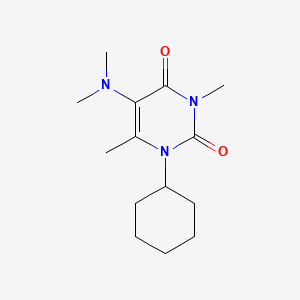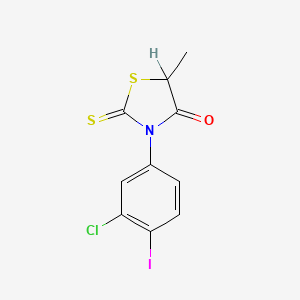
3-(3-Chloro-4-iodophenyl)-5-methylrhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-iodophenyl)-5-methylrhodanine is a chemical compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chloro and iodo substituents on the phenyl ring enhances the compound’s reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-iodophenyl)-5-methylrhodanine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-iodoaniline and 5-methylrhodanine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction.
Product Isolation: After the reaction is complete, the product is isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
3-(3-Chloro-4-iodophenyl)-5-methylrhodanine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Coupling Reactions: The iodo group can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) are used.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and coupled products with various functional groups.
科学的研究の応用
3-(3-Chloro-4-iodophenyl)-5-methylrhodanine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 3-(3-Chloro-4-iodophenyl)-5-methylrhodanine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and iodo substituents enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
類似化合物との比較
Similar Compounds
3-(3-Chloro-4-iodophenyl)-5-methylrhodanine: Unique due to the presence of both chloro and iodo substituents.
3-(3-Chloro-4-bromophenyl)-5-methylrhodanine: Similar structure but with a bromine substituent instead of iodine.
3-(3-Chloro-4-fluorophenyl)-5-methylrhodanine: Contains a fluorine substituent, offering different reactivity and properties.
Uniqueness
This compound is unique due to the combination of chloro and iodo substituents, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
23517-58-0 |
|---|---|
分子式 |
C10H7ClINOS2 |
分子量 |
383.7 g/mol |
IUPAC名 |
3-(3-chloro-4-iodophenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7ClINOS2/c1-5-9(14)13(10(15)16-5)6-2-3-8(12)7(11)4-6/h2-5H,1H3 |
InChIキー |
COZLMIONBWJOIL-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


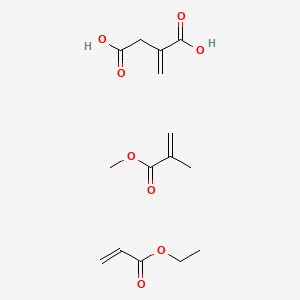
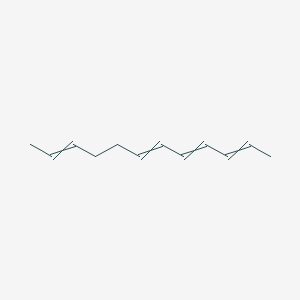

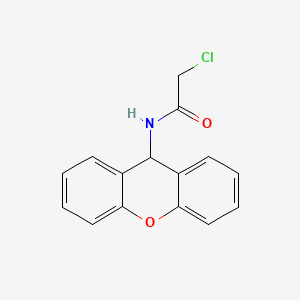
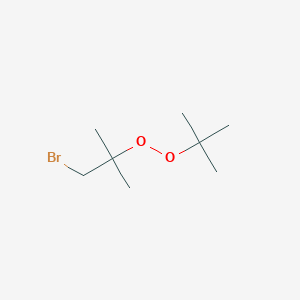
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)



